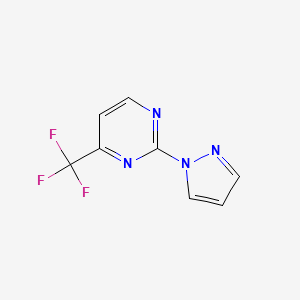

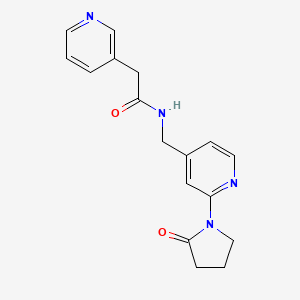

![molecular formula C15H10ClN3O3S2 B2875673 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide CAS No. 899983-18-7](/img/structure/B2875673.png)

2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been known for their diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and can include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Applications

- Building Blocks for Heterocyclic Synthesis : A study by Křupková et al. (2013) on "4-Chloro-2-fluoro-5-nitrobenzoic acid" as a multireactive building block demonstrates the compound's versatility in the heterocyclic oriented synthesis (HOS) of various nitrogenous heterocycles, including benzimidazoles and quinoxalinones. This work emphasizes the utility of chloro-nitrobenzoic acids in synthesizing diverse heterocyclic libraries significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Crystal Engineering and Molecular Interactions

- Halogen Bonds in Molecular Salts/Cocrystals : Oruganti et al. (2017) explored the crystal engineering aspects of "2-Chloro-4-nitrobenzoic acid" derivatives, highlighting the role of halogen bonds alongside hydrogen bonds in the structural integrity of molecular salts and cocrystals. This study provides insights into designing molecules with specific crystal properties, relevant for materials science and pharmaceutical formulation (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Antimicrobial Activities

- Benzothiazole Derivatives Against Streptococcus Pyogenes : Gupta (2018) reported on the antibacterial activity of hydroxy-substituted benzothiazole derivatives, indicating their significant potential against Streptococcus Pyogenes. This highlights the relevance of benzothiazole derivatives in developing new antimicrobial agents, suggesting a possible area of application for related compounds (Gupta, 2018).

Anticonvulsant Agents

- Benzodiazepine Receptors Agonists : Faizi et al. (2017) explored 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, showing considerable anticonvulsant activity. This research suggests the potential use of thiazolide derivatives in neurological disorders, providing a framework for investigating the effects of structurally related compounds on benzodiazepine receptors (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

Action Environment

The solubility of thiazole in various solvents could potentially influence its action and stability in different environments.

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

The effects of 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide on various types of cells and cellular processes are not well-documented. Benzothiazole derivatives have been reported to have inhibitory effects against M. tuberculosis

Molecular Mechanism

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, and their inhibitory concentrations were compared with standard reference drugs

Eigenschaften

IUPAC Name |

2-chloro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S2/c1-23-11-3-2-4-12-13(11)17-15(24-12)18-14(20)9-7-8(19(21)22)5-6-10(9)16/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USARMQWETDPAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

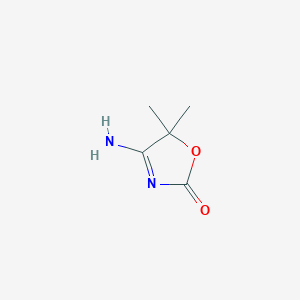

![3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2875591.png)

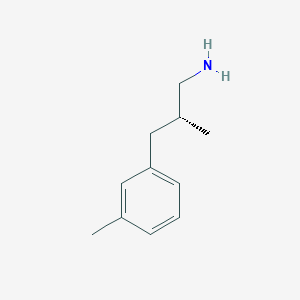

![(1R,5S)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)

![3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2875597.png)

![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)